molecular formula C34H56O2 B034622 Tetratriacontahexaenoic acid CAS No. 102250-17-9

Tetratriacontahexaenoic acid

Cat. No.: B034622
CAS No.: 102250-17-9
M. Wt: 496.8 g/mol
InChI Key: IJYBHDGRRVVDCR-UHFFFAOYSA-N
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Description

Tetratriacontahexaenoic acid (TTA), systematically named (all-z)-16,19,22,25,28,31-tetratriacontahexaenoic acid (CAS: 105528-06-1), is a very long-chain polyunsaturated fatty acid (VLC-PUFA) with a 34-carbon backbone and six cis-configured double bonds at positions 16, 19, 22, 25, 28, and 31 . Its molecular formula is reported as C₃₆H₇₀O₂ in commercial catalogs , though this conflicts with the expected formula for a C34:6 fatty acid (theoretical: C₃₄H₅₈O₂).

TTA is implicated in metabolic regulation, as evidenced by its upregulation in calves fed high-protein diets, suggesting roles in lipid metabolism and oxidative stress responses . It is commercially available from suppliers like Larodan and Shanghai Saikerui Biotechnology, with purities exceeding 97% and concentrations standardized in ethanol solutions (5 mg/ml) .

Properties

CAS No.

102250-17-9

Molecular Formula

C34H56O2

Molecular Weight

496.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+

InChI Key

IJYBHDGRRVVDCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Synonyms

C34-hexaenoate
cis-17,20,23,26,29,31-tetratriacontahexaenoic acid
tetratriacontahexaenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length Variability : TTA (C34) bridges medium (C24) and ultra-long (C38) VLC-PUFAs, which may influence membrane fluidity and protein interactions .
  • Double Bond Positioning : The spacing between double bonds (e.g., every 3 carbons in TTA vs. C24:6) suggests distinct biosynthetic pathways, likely involving elongase and desaturase enzymes .
  • Molecular Formula Discrepancies : Commercial listings report identical formulas (C₃₆H₇₀O₂) for C32–C38 acids, conflicting with theoretical calculations. This may reflect standardization errors in supplier data.

Commercial Availability and Pricing

  • TTA : Priced between ¥1,076–¥4,995.91 (2025 pricing), reflecting supplier-specific purity (97–98%) and formulation differences .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing tetratriacontahexaenoic acid (C34:6) in biological samples, and how do they address challenges in structural confirmation?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is commonly used for fatty acid profiling due to its high sensitivity for long-chain polyunsaturated fatty acids (PUFAs). However, nuclear magnetic resonance (NMR) spectroscopy is critical for resolving double-bond positions (e.g., 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-isomer confirmation) . To minimize oxidation artifacts, samples should be stored under inert gas (e.g., argon) and analyzed with antioxidant additives (e.g., BHT) in solvents .
TechniqueKey ParametersLimitations
GC-MSDerivatization (BF₃/methanol), column polarity (e.g., DB-23)Cannot differentiate cis/trans isomers without prior fractionation
NMR¹³C-NMR for double-bond geometry (δ 127–130 ppm for cis/trans shifts)Requires high purity (>95%) and milligram quantities

Q. How can researchers synthesize this compound with stereochemical precision for in vitro studies?

  • Methodological Answer : Multi-step enzymatic elongation using recombinant Δ6-desaturase and elongase systems from marine organisms (e.g., Schizochytrium spp.) enables stereospecific PUFA synthesis. Post-synthesis purification via silver-ion HPLC resolves geometric isomers, with purity validated by reverse-phase LC-UV (205 nm absorbance) . Critical controls include spiking with commercial standards (e.g., Larodan’s >97% purity C34:6) .

Q. What experimental design considerations are essential for studying this compound’s role in mammalian lipid metabolism?

  • Methodological Answer : In vivo models (e.g., bovine calves) require isocaloric diets with controlled C34:6 supplementation (0.5–2% w/w of total lipids) to isolate metabolic effects. Longitudinal serum metabolomics (LC-MS/MS) paired with liver transcriptomics can identify dose-dependent regulation of lipid oxidation genes (e.g., CPT1A) . Blinding and randomization are critical to mitigate confounding variables in animal cohorts .

Advanced Research Questions

Q. How do contradictory findings on this compound’s anti-inflammatory effects in different model systems arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from differences in cell-type-specific peroxisome proliferator-activated receptor (PPAR) isoform expression. For example, PPARγ activation in macrophages may suppress NF-κB, while PPARα dominance in hepatocytes upregulates pro-inflammatory eicosanoids. Researchers should:

Perform isoform-specific siRNA knockdowns in target tissues.

Use lipidomic profiling to quantify downstream oxylipins (e.g., resolvins vs. leukotrienes).

Validate dose-response curves across physiological concentrations (1–50 μM) .

Q. What computational strategies improve the prediction of this compound’s membrane interactions in molecular dynamics simulations?

  • Methodological Answer : Coarse-grained Martini force fields parameterized for PUFAs can model C34:6’s curvature-inducing effects on lipid bilayers. Key steps:

Optimize torsion angles using quantum mechanical calculations (DFT/B3LYP/6-31G*).

Validate against experimental bilayer thickness measurements (small-angle X-ray scattering).

Simulate at 310 K with 150 mM NaCl to mimic physiological conditions .

Q. How can researchers resolve spectral overlap challenges when quantifying this compound in complex lipidomic datasets?

  • Methodological Answer : High-resolution LC-MS/MS (Q-Exactive Orbitrap) with parallel reaction monitoring (PRM) of m/z 553.5 → 185.1 (C34:6 carboxylate) achieves specificity. Data-independent acquisition (DIA) with ion mobility separation further reduces matrix interference. Open-source tools like MS-DIAL enable deconvolution of co-eluting isomers .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in small-sample animal studies?

  • Methodological Answer : Bayesian hierarchical modeling accounts for individual variability in PUFA absorption. For example, use Stan or PyMC3 to estimate posterior distributions of serum C34:6 levels against feed intake. Non-parametric bootstrapping (10,000 iterations) validates significance in metabolomic pathways .

Q. How should contradictory results between in vitro (cell culture) and in vivo (animal) studies on this compound’s bioactivity be addressed?

  • Methodological Answer : Apply the Hill criteria for causal inference:

Strength : Calculate effect sizes (Cohen’s d) across models.

Consistency : Meta-analyze independent datasets (e.g., Open Science Framework repositories).

Biological Gradient : Test multiple doses in cross-species models (e.g., zebrafish to murine systems) .

Integration with Omics Technologies

Q. What protocols enable integration of this compound’s lipidomic data with transcriptomic or proteomic datasets?

  • Methodological Answer : Multi-omics integration via weighted gene co-expression network analysis (WGCNA) identifies modules correlated with C34:6 levels. Use R packages (e.g., mixOmics) for sparse partial least squares regression, prioritizing hub genes (e.g., FADS2) .

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